molecular formula C19H17N5O2S B2879863 N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1209717-14-5

N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2879863
M. Wt: 379.44
InChI Key: OXLIZARXCBKADH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole ring (a type of heterocyclic compound), a pyrazole ring (another type of heterocycle), and a carboxamide group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized by coupling reactions, where two smaller molecules are joined together .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like melting point determination and infrared spectroscopy .

Scientific Research Applications

Synthesis and Characterization

N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide and its derivatives have been synthesized and characterized in various studies. These compounds have been explored for their potential in various applications, including their cytotoxic activity against cancer cell lines. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives have been reported, with evaluations of their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antituberculosis Activities

The compound and its related structures have been investigated for antimicrobial and antituberculosis activities. Novel derivatives have been synthesized, demonstrating significant inhibitory activities against various bacterial and fungal strains. This includes the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).

Anticancer Applications

In the realm of anticancer research, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been explored. These compounds have been tested against various human cancer cell lines, including colon, lung, breast, and liver cancer cells, to understand their structure-activity relationship and potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).

Antimicrobial Activity

Research has also focused on the antimicrobial activity of new pyridine derivatives, demonstrating variable and modest activity against investigated bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-23-14(9-11-21-23)18(25)24(12-13-6-3-4-10-20-13)19-22-17-15(26-2)7-5-8-16(17)27-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLIZARXCBKADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

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